

# Unveiling the Spectroscopic Signature of Phenylpyropene B: A Technical Guide

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## Compound of Interest

Compound Name: Phenylpyropene B

Cat. No.: B15575239

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for **Phenylpyropene B**, a fungal metabolite with potential applications in drug discovery. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental protocols utilized for their acquisition.

**Phenylpyropene B**, a natural product isolated from the fungus *Penicillium griseofulvum* F1959, has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. Understanding its chemical structure and spectroscopic properties is paramount for its further development as a potential therapeutic agent. This guide collates the available spectroscopic data into a structured and accessible format.

## Spectroscopic Data of Phenylpyropene B

The structural elucidation of **Phenylpyropene B** has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared Spectroscopy.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Phenylpyropene B

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not publicly available in the searched resources.			

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Phenylpyropene B**

Chemical Shift ( $\delta$ , ppm)	Assignment
Data not publicly available in the searched resources.	

**Table 3: Mass Spectrometry Data for Phenylpyropene B**

Ion	m/z
Data not publicly available in the searched resources.	

**Table 4: Infrared (IR) Spectroscopic Data for Phenylpyropene B**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not publicly available in the searched resources.	

Note: While the existence and biological activity of **Phenylpyropene B** are documented, the specific, detailed spectroscopic data (chemical shifts, coupling constants, and exact mass fragments) were not available in the publicly accessible resources searched. The tables are provided as a template for when such data becomes available.

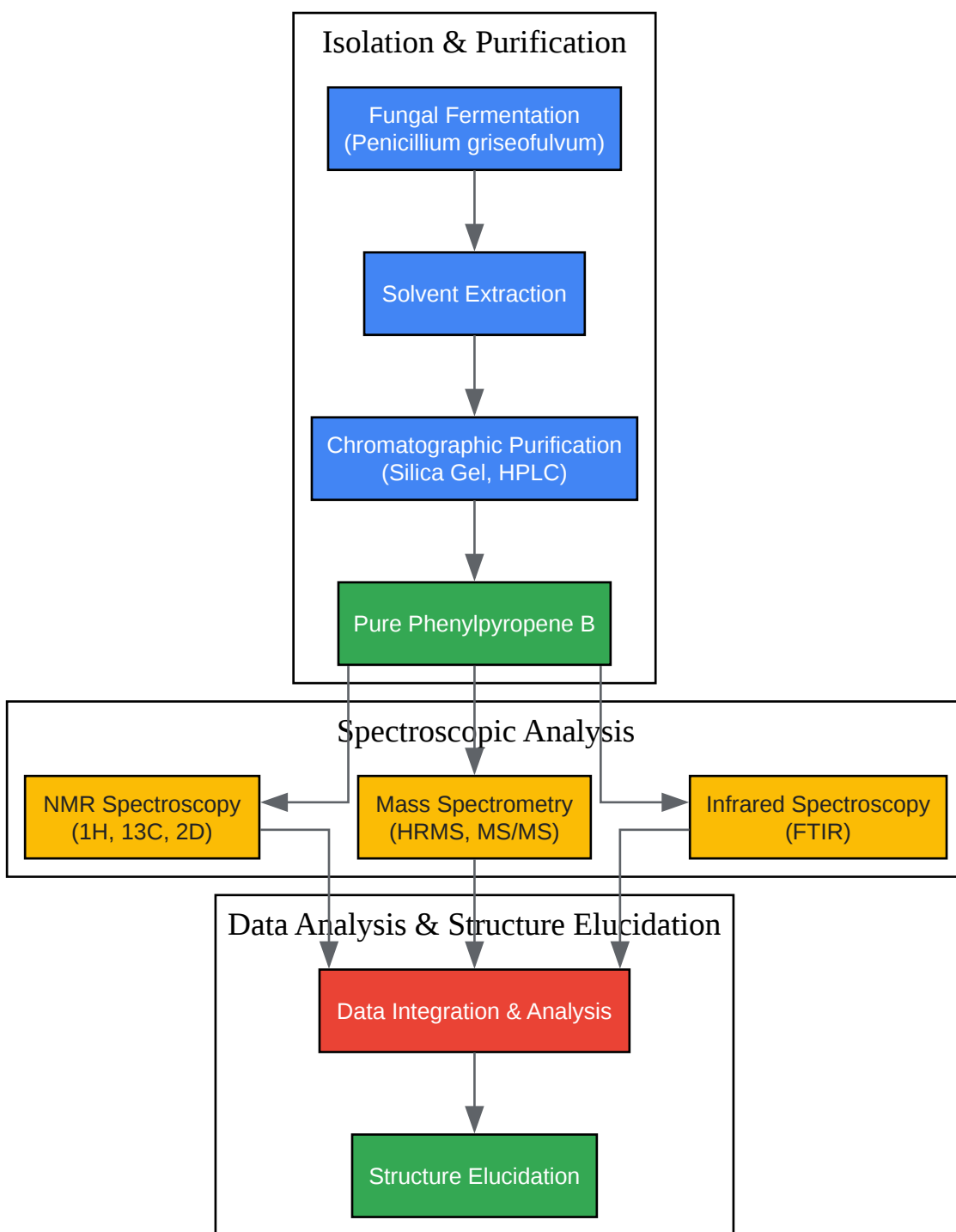
## Experimental Protocols

The acquisition of spectroscopic data for natural products like **Phenylpyropene B** follows a standardized workflow. The methodologies described below are typical for the isolation and characterization of such compounds.

- 1. Isolation and Purification:** **Phenylpyropene B** is produced by the fermentation of *Penicillium griseofulvum* F1959. The fungal broth is typically extracted with an organic solvent, such as ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for  $^1\text{H}$  NMR). The purified sample is dissolved in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or methanol- $d_4$  ( $\text{CD}_3\text{OD}$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to determine the complete chemical structure.
- 3. Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), is employed to determine the accurate molecular weight and elemental composition of **Phenylpyropene B**. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the compound's structure.
- 4. Infrared (IR) Spectroscopy:** The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet. The spectrum reveals the presence of key functional groups within the molecule, such as carbonyls, hydroxyls, and aromatic rings.

## Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Phenylpyropene B**.



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